Tranylcypromine hemisulfate

Epigenetics LSD1 inhibition MAO pharmacology

Tranylcypromine hemisulfate (CAS 13492-01-8), the hemisulfate salt of (±)-trans-2-phenylcyclopropylamine, belongs to the non-hydrazine class of irreversible monoamine oxidase (MAO) inhibitors. Unlike hydrazine-based MAOIs (phenelzine, isocarboxazid), tranylcypromine possesses a cyclopropylamine pharmacophore structurally analogous to amphetamine.

Molecular Formula C18H24N2O4S
Molecular Weight 364.5 g/mol
Cat. No. B15605291
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTranylcypromine hemisulfate
Molecular FormulaC18H24N2O4S
Molecular Weight364.5 g/mol
Structural Identifiers
InChIInChI=1S/2C9H11N.H2O4S/c2*10-9-6-8(9)7-4-2-1-3-5-7;1-5(2,3)4/h2*1-5,8-9H,6,10H2;(H2,1,2,3,4)/t8-,9+;;/m0../s1
InChIKeyBKPRVQDIOGQWTG-DBEJOZALSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Tranylcypromine Hemisulfate: A Dual MAO/LSD1 Irreversible Inhibitor with Defined Pharmacological Signature for Differentiated Research Procurement


Tranylcypromine hemisulfate (CAS 13492-01-8), the hemisulfate salt of (±)-trans-2-phenylcyclopropylamine, belongs to the non-hydrazine class of irreversible monoamine oxidase (MAO) inhibitors [1]. Unlike hydrazine-based MAOIs (phenelzine, isocarboxazid), tranylcypromine possesses a cyclopropylamine pharmacophore structurally analogous to amphetamine [2]. It irreversibly inhibits both MAO-A and MAO-B isoforms (IC50: 2.3 µM and 0.95 µM, respectively), and additionally functions as a mechanism-based inactivator of lysine-specific demethylase 1 (LSD1/KDM1A; IC50: 20.7 µM, Ki: 242.7 µM), an epigenetic target absent from the pharmacological profile of phenelzine, isocarboxazid, and moclobemide [3][4]. The hemisulfate salt provides aqueous solubility of ≥25 mg/mL, facilitating both in vitro and in vivo experimental workflows .

Why Generic MAOI Substitution Cannot Replace Tranylcypromine Hemisulfate in Targeted Research Applications


The irreversible non-selective MAOI class encompasses structurally and mechanistically divergent compounds that cannot be interchanged without compromising experimental validity. Tranylcypromine hemisulfate is a non-hydrazine cyclopropylamine, whereas phenelzine and isocarboxazid are hydrazine derivatives that irreversibly inactivate multiple cytochrome P450 enzymes (CYP2C19, CYP3A4, CYP2B6) in addition to MAO, introducing polypharmacological confounds absent with tranylcypromine, which selectively inhibits only CYP2A6 (Ki = 0.08 µM) at therapeutic concentrations [1][2]. Furthermore, tranylcypromine alone carries dual MAO/LSD1 inhibitory activity, a target profile not shared by moclobemide (reversible MAO-A selective) or selegiline (MAO-B selective at low doses), making tranylcypromine hemisulfate the only commercially available research tool that simultaneously interrogates both aminergic neurotransmission and histone demethylation in a single molecular entity [3]. Substitution with other MAOIs therefore introduces either loss of LSD1 engagement, additional off-target CYP liabilities, or reversibility kinetics that fundamentally alter the pharmacological readout [4].

Tranylcypromine Hemisulfate: Quantitative Head-to-Head Evidence for Differentiated Compound Selection


Dual MAO/LSD1 Target Engagement: Tranylcypromine Hemisulfate vs. Phenelzine, Isocarboxazid, and Moclobemide

Tranylcypromine hemisulfate is a validated mechanism-based inactivator of LSD1 (IC50 = 20.7 µM, Ki = 242.7 µM in cell-free assay), a property that is functionally absent from comparator MAOIs at equivalent concentrations. Phenelzine exhibits weak LSD1 binding (Ki ≈ 5.6 µM), but this occurs at concentrations approximately 86-fold above its MAO Ki, making the LSD1 contribution pharmacologically negligible under standard MAO-inhibiting conditions [1]. Isocarboxazid and moclobemide have no reported LSD1 inhibitory activity in peer-reviewed literature, meaning tranylcypromine hemisulfate is the only agent that enables simultaneous interrogation of MAO-dependent aminergic signaling and LSD1-mediated histone H3K4 demethylation in a single experimental treatment arm [2].

Epigenetics LSD1 inhibition MAO pharmacology Histone demethylation

CYP450 Drug Interaction Liability: Tranylcypromine's Single-Isoform Profile vs. Phenelzine's Broad CYP Inactivation

In cDNA-expressed human P450 microsomes, tranylcypromine inhibited CYP2A6 with Ki = 0.08 µM and demonstrated 60- to 5000-fold selectivity over CYP1A2, 2B6, 2C9, 2C19, 2D6, 2E1, and 3A4 [1]. By contrast, phenelzine acts as a mechanism-based inactivator of multiple CYPs including CYP2C19, CYP3A4, and CYP2B6 (CYP2B6 KI = 44.9 ± 6.9 µM, kinact = 0.085 ± 0.003 min⁻¹) [2]. Isocarboxazid, as a hydrazine-class MAOI, carries a similarly broad CYP inactivation profile [3]. This narrow, single-isozyme CYP inhibition by tranylcypromine hemisulfate translates to a substantially reduced risk of metabolism-based drug-drug interactions in co-treatment experimental paradigms—an essential consideration for in vivo polypharmacy studies and for researchers using tranylcypromine as a chemical tool alongside other probe substrates [4].

Drug metabolism CYP450 inhibition Drug-drug interactions Pharmacokinetics

MAO Isoform Inhibition Potency: Tranylcypromine Hemisulfate vs. Isocarboxazid and Moclobemide

Tranylcypromine hemisulfate irreversibly inhibits MAO-A with IC50 = 2.3 µM and MAO-B with IC50 = 0.95 µM (cell-free recombinant enzyme assay), yielding an MAO-B selectivity ratio of approximately 2.4-fold [1]. Isocarboxazid, another irreversible non-selective MAOI, exhibits a single reported IC50 of 4.8 µM against rat brain MAO (isoform-non-discriminated), approximately 2-fold weaker than tranylcypromine's MAO-B IC50 and 2.1-fold weaker than its MAO-A IC50 . Moclobemide, a reversible MAO-A inhibitor, shows IC50 = 6.061 µM against hMAO-A, approximately 2.6-fold weaker than tranylcypromine's MAO-A IC50, with the critical mechanistic distinction of reversibility—meaning MAO activity recovers upon inhibitor clearance, fundamentally altering the temporal dynamics of amine elevation compared to tranylcypromine's irreversible inactivation which persists for 3–5 days post-washout [2].

Monoamine oxidase MAO-A inhibition MAO-B inhibition IC50 comparison

Norepinephrine Uptake Inhibition: Tranylcypromine's Ancillary Pharmacology vs. Phenelzine at the Synaptic Level

In rat brain synaptosomal preparations, tranylcypromine inhibited ³H-norepinephrine uptake with IC50 = 2.5 × 10⁻⁶ M (2.5 µM), 1.6-fold more potent than phenelzine (IC50 = 3.9 × 10⁻⁶ M; 3.9 µM) [1]. While both values are considerably weaker than dedicated norepinephrine reuptake inhibitors, this ancillary pharmacology becomes functionally relevant at higher tranylcypromine doses (40–60 mg/day in clinical use), where supplementary norepinephrine reuptake inhibition and weak dopamine-releasing activity have been documented to attenuate tyramine pressor responses by competing for the norepinephrine transporter [2]. Phenelzine lacks this protective NET-mediated tyramine attenuation and instead carries additional GABA-transaminase inhibition and pyridoxal phosphate depletion liabilities not seen with tranylcypromine [3].

Norepinephrine reuptake Synaptic pharmacology Antidepressant mechanism Polypharmacology

Aqueous Solubility for In Vivo Dosing: Tranylcypromine Hemisulfate vs. Moclobemide and Isocarboxazid

Tranylcypromine hemisulfate exhibits aqueous solubility of ≥25 mg/mL (137.19 mM) in water with ultrasonic assistance, enabling straightforward preparation of stock solutions for intraperitoneal, oral gavage, or intravenous administration without organic co-solvents . By contrast, moclobemide is reported as insoluble in water (requires DMSO or ethanol for dissolution) [1], and isocarboxazid is described as only slightly soluble in hot water (0.224 g/L; ~0.97 mM) and practically insoluble at ambient temperature . This >140-fold difference in aqueous solubility between tranylcypromine hemisulfate and isocarboxazid directly impacts the feasibility of in vivo dosing protocols where organic solvent exposure must be minimized to avoid vehicle-mediated behavioral or physiological artifacts [2].

Formulation Aqueous solubility In vivo dosing Experimental preparation

In Vivo Efficacy in a Non-Psychiatric Disease Model: Tranylcypromine Hemisulfate in Endometriosis—A Unique Preclinical Dataset

Tranylcypromine hemisulfate is the only MAOI with published in vivo efficacy data in a non-psychiatric disease model driven by its LSD1 inhibitory activity. In a C57BL/6 mouse model of surgically induced endometriosis, tranylcypromine treatment significantly and substantially reduced ectopic lesion size and improved generalized hyperalgesia (measured by hotplate latency) in a dose-dependent fashion [1]. Immunohistochemical analysis confirmed that these effects were accompanied by reduced biomarkers of proliferation, angiogenesis, and H3K4 methylation, consistent with LSD1 target engagement in vivo [2]. No comparable in vivo endometriosis or LSD1-driven non-CNS disease efficacy data exist for phenelzine, isocarboxazid, moclobemide, or selegiline, establishing tranylcypromine hemisulfate as the sole validated chemical probe for LSD1-dependent pathology in whole-animal models [3].

Endometriosis LSD1 inhibition In vivo pharmacology Hyperalgesia Lesion growth

Tranylcypromine Hemisulfate: Evidence-Defined Application Scenarios for Prioritized Compound Procurement


Dual MAO/LSD1 Epigenetic-Neurological Research Programs

Research groups investigating the intersection of monoaminergic signaling and histone demethylation require a single-agent tool with validated potency at both target classes. Tranylcypromine hemisulfate provides MAO-A IC50 = 2.3 µM, MAO-B IC50 = 0.95 µM, and LSD1 IC50 = 20.7 µM in a single molecular entity, eliminating the need for MAOI + LSD1 inhibitor combination protocols that introduce pharmacokinetic interaction variables [1][2]. This is particularly critical for studies examining the role of H3K4 methylation dynamics in neuronal plasticity, stress response, and treatment-resistant depression models where both MAO-dependent amine elevation and LSD1-mediated epigenetic remodeling are hypothesized to contribute to therapeutic efficacy [3].

In Vivo Endometriosis and Epigenetic Pain Model Studies

Investigators employing the C57BL/6 surgically induced endometriosis model or similar chronic pelvic pain paradigms can select tranylcypromine hemisulfate with the confidence of a published, peer-reviewed preclinical dataset demonstrating dose-dependent lesion suppression and hyperalgesia improvement [1]. The compound's aqueous solubility (≥25 mg/mL) enables straightforward intraperitoneal administration without DMSO vehicles that could independently modulate inflammatory or nociceptive endpoints. No other MAOI has comparable in vivo efficacy documentation in this disease context, making tranylcypromine hemisulfate the evidence-based default for endometriosis-focused LSD1 pharmacology studies [2].

Drug-Drug Interaction Studies Requiring Clean CYP Profiles

Pharmacology laboratories conducting CYP-mediated drug interaction profiling or co-administration studies with probe substrates (e.g., nicotine, coumarin) benefit from tranylcypromine hemisulfate's uniquely narrow CYP inhibition fingerprint: potent and selective CYP2A6 inhibition (Ki = 0.08 µM, 60- to 5000-fold selective over other CYPs) without the multi-CYP inactivation liabilities of hydrazine MAOIs (phenelzine, isocarboxazid) [1]. This enables researchers to attribute metabolic interaction effects specifically to CYP2A6-mediated pathways rather than confounded multi-enzyme inhibition, strengthening mechanistic conclusions in drug metabolism studies [2].

Tranylcypromine Scaffold Derivatization for LSD1 Inhibitor Discovery

Medicinal chemistry teams developing next-generation LSD1 inhibitors for oncology or epigenetic therapy require high-purity (>98% by HPLC) tranylcypromine hemisulfate as both a reference standard and a synthetic starting point for structure-activity relationship (SAR) exploration [1]. The cyclopropylamine warhead forms the basis of multiple clinical-stage LSD1 inhibitors (e.g., iadademstat, GSK-2879552), and access to well-characterized tranylcypromine hemisulfate with lot-specific Certificates of Analysis (including HPLC, NMR, and chiral purity data) is essential for reproducible SAR campaigns and analytical method validation [2][3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for Tranylcypromine hemisulfate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.